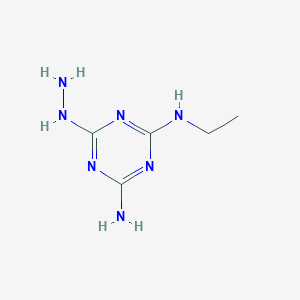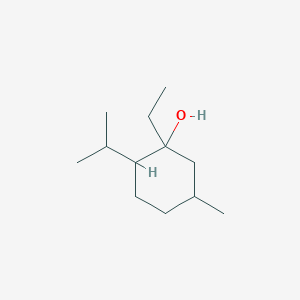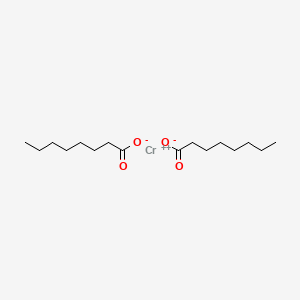![molecular formula C9H10N4O3S B14719759 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid CAS No. 10534-99-3](/img/structure/B14719759.png)
3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid is a chemical compound with a complex structure that includes a purine ring system
Vorbereitungsmethoden
The synthesis of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a thiol-containing propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific purine ring system and the presence of a sulfanyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10534-99-3 |
|---|---|
Molekularformel |
C9H10N4O3S |
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
3-[(2-methyl-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H10N4O3S/c1-4-10-7-6(8(16)11-4)12-9(13-7)17-3-2-5(14)15/h2-3H2,1H3,(H,14,15)(H2,10,11,12,13,16) |
InChI-Schlüssel |
BJKHNKZTLXMCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


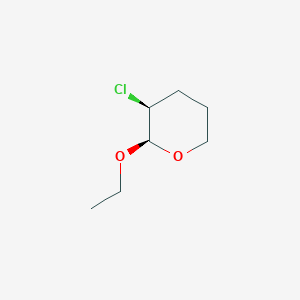
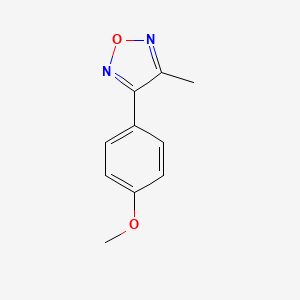



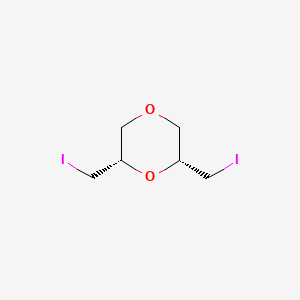
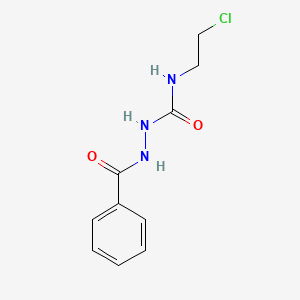

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


